Step-by-step synthesis of 4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Step-by-step synthesis of 4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Synthesis of 4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is a two-step process commencing with the formation of a thiosemicarbazide intermediate from thiophene-2-carbohydrazide and benzyl isothiocyanate, followed by a base-catalyzed intramolecular cyclization. This document outlines the detailed experimental protocols, the underlying reaction mechanisms, and key analytical characterization data. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The 1,2,4-triazole nucleus is a crucial component in many pharmaceutical compounds, exhibiting a wide range of biological activities including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3] The thione-substituted derivatives, in particular, have garnered attention for their potential as potent therapeutic agents.[1]
Introduction: The Significance of 1,2,4-Triazole-3-thiols
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs such as the antifungals fluconazole and itraconazole.[1][3] The incorporation of a thiol group at the 3-position and further substitution at the 4- and 5-positions of the triazole ring can lead to compounds with a diverse array of biological activities.[1][4] These activities include antibacterial, antifungal, antitubercular, anticancer, and anti-inflammatory properties.[1][4] The target molecule, 4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, combines the established pharmacophore of the 1,2,4-triazole-3-thiol with a thiophene ring, a common moiety in many pharmaceuticals, and a benzyl group, which can influence lipophilicity and binding interactions.
The synthetic strategy detailed herein follows a classical and reliable two-step approach: the formation of a substituted thiosemicarbazide, followed by its cyclization. This method is widely applicable for the synthesis of a variety of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][5][6][7]
Synthetic Scheme
The overall synthesis of 4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is depicted below. The process begins with the preparation of the starting material, thiophene-2-carbohydrazide, from the corresponding carboxylic acid. This is followed by the formation of the key intermediate, 2-(thiophene-2-carbonyl)-N-benzylhydrazine-1-carbothioamide, which then undergoes base-catalyzed cyclization.
Caption: Proposed mechanism for the base-catalyzed cyclization of the thiosemicarbazide intermediate.
Mechanistic Elucidation:
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Deprotonation: The reaction is initiated by the deprotonation of one of the amide protons of the thiosemicarbazide by the hydroxide ion.
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Intramolecular Nucleophilic Attack: The resulting anion then undergoes an intramolecular nucleophilic attack on the carbon atom of the thiocarbonyl group, forming a five-membered ring.
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Dehydration: The tetrahedral intermediate subsequently eliminates a molecule of water.
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Tautomerization: The resulting 1,2,4-triazole-3-thione exists in tautomeric equilibrium with its thiol form, which is generally favored.
The choice of a basic medium, such as sodium hydroxide, is crucial as it facilitates the deprotonation step and promotes the cyclization to the 1,2,4-triazole ring system. [8][9]In contrast, acidic conditions would typically favor the formation of 1,3,4-thiadiazole derivatives. [8][9]
Characterization Data (Expected)
The structure of the synthesized compound should be confirmed by standard spectroscopic methods. The following are expected characteristic data:
| Analysis | Expected Observations |
| Melting Point | A sharp melting point is indicative of a pure compound. |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar-H), ~2600-2550 (S-H), ~1600 (C=N), ~1300 (C=S). |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.0-14.0 (s, 1H, SH), ~7.0-8.0 (m, Ar-H), ~5.5 (s, 2H, CH₂). |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=S), ~150 (C-S), Ar-C signals, ~45 (CH₂). |
| Mass Spectrum (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield of thiosemicarbazide | Incomplete reaction. | Increase reflux time; ensure purity of starting materials. |
| Difficulty in cyclization | Insufficient base or temperature. | Ensure the concentration of NaOH is adequate (2N); maintain reflux temperature. |
| Impure final product | Incomplete reaction or side products. | Monitor reaction by TLC; perform recrystallization carefully. |
Conclusion
This guide provides a robust and reproducible method for the synthesis of 4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. The described two-step synthesis is efficient and utilizes readily available starting materials and reagents. The mechanistic insights and troubleshooting tips provided will aid researchers in successfully synthesizing this and other related 1,2,4-triazole-3-thiol derivatives for further investigation in drug discovery and development programs. The versatile biological activities associated with this class of compounds make them attractive targets for further chemical and pharmacological studies. [13]
References
-
Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A. and Muhammad, S. (2013) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]
-
Gencheva, Y., Zlatkov, A., Peikov, P., & Svinyarov, I. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 19(2), 2413-2428. [Link]
-
Praveen, S., & Kumar, S. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1015. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-Rahman, A. H. (2015). Chemistry and Biological Activities of 1,2,4-Triazolethiones. Molecules, 20(5), 8879-8905. [Link]
-
Kaplaushenko, A. G., Shcherbyna, R. O., & Panasenko, O. I. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Organic and Pharmaceutical Chemistry, 22(1), 4-15. [Link]
-
Orynbassar, A., Tussupbekov, S., & Almabayeva, A. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(22), 6985. [Link]
-
Savić, M., Dragačević, V., Ristić, I., & Simić, M. (2010). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Acta Chimica Slovenica, 57(4), 885-891. [Link]
-
Küçükgüzel, I., Oruç, E. E., Rollas, S., & Sahin, F. (2002). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. European journal of medicinal chemistry, 37(3), 197-206. [Link]
-
Chavan, A. A., Pai, N. R., & Gaonkar, S. N. (2012). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Chemistry-Section B, 51(6), 993-998. [Link]
-
El-shahat, M., El-sadek, M., & Al-soliemy, A. (2017). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 437-456. [Link]
-
Al-Ghorbani, M., Ranganatha, V. L., Prashanth, T., & Khanum, S. A. (2016). Synthesis of some novel bis-1,2,4-triazoles and 1,3,4-thiadiazoles bearing a pyridyl unit. Journal of Heterocyclic Chemistry, 53(5), 1548-1555. [Link]
-
Singh, A. K., & Kandel, K. R. (2013). Synthesis of Triazole derivative: [4-(benzylideneamino)-5-phenyl -4H-1,2,4 – triazole-3-thiol]. Journal of Nepal Chemical Society, 30, 107-112. [Link]
-
Chiriac, C. I., Tanasă, F., & Onciu, M. (2007). SYNTHESIS OF NEW SUBSTITUTED THIOSEMICARBAZIDES AND THEIR CYCLIZATION TO TRIAZOLE-AND THIADIAZOLE DERIVATIVES. Revue Roumaine de Chimie, 52(10), 977-982. [Link]
-
Chiriac, A. P., Gaina, L., & Chiriac, C. I. (2012). Synthesis and characterization of some 1,2,4-triazole-3(4h)-thiones obtained from intramolecular cyclization of new 1-(4-(4-x-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)- thiosemicarbazides. Journal of the Serbian Chemical Society, 77(11), 1463-1473. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-Rahman, A. H. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(7), 2890-2897. [Link]
-
Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11-12), 1202-1208. [Link]
-
Scherer, D. J., Ng, K. W., & Seayad, J. (2018). Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 967-978. [Link]
-
Supplementary Information - Rsc.org. [Link]
-
Singh, A. K., & Kandel, K. R. (2013). Synthesis of Triazole derivative: [4-(benzylideneamino)-5-phenyl -4H-1,2,4 – triazole-3-thiol]. Journal of Nepal Chemical Society, 30, 107-112. [Link]
-
Shcherbyna, R., & Kaplaushenko, A. (2023). 1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-11. [Link]
-
Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(4), 200-211. [Link]
-
Le, T. H., Nguyen, T. K. C., Tran, T. D., Thai, K. M., & Tran, T. D. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 25(18), 4236. [Link]
-
Demirbas, N., Karaoglu, S. A., Demirbas, A., & Sancak, K. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(4), 200-211. [Link]
-
Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11-12), 1202-1208. [Link]
Sources
- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
